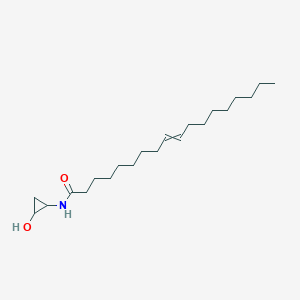
N-(2-hydroxycyclopropyl)octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclopropyl)octadec-9-enamide is a synthetic compound that belongs to the class of fatty acid amides It is characterized by the presence of a cyclopropyl group attached to a hydroxy group and an octadec-9-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclopropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with a cyclopropylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylamine, octadec-9-enoic acid, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclopropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadec-9-enamide chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions involving the hydroxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of esters or ethers.
Scientific Research Applications
N-(2-hydroxycyclopropyl)octadec-9-enamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cyclopropyl groups and fatty acid amides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclopropyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclopropyl ring play crucial roles in its biological activity. The compound may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)octadec-9-enamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
N-(2-hydroxypropyl)octadec-9-enamide: Contains a propyl group instead of a cyclopropyl group.
N-(2-hydroxyethyl)oleamide: Similar structure with an oleamide chain.
Uniqueness
N-(2-hydroxycyclopropyl)octadec-9-enamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl ring is known for its strain and reactivity, making this compound an interesting subject for further research and applications.
Properties
Molecular Formula |
C21H39NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(2-hydroxycyclopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-19-18-20(19)23/h9-10,19-20,23H,2-8,11-18H2,1H3,(H,22,24) |
InChI Key |
VCMSNKIQHBVCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


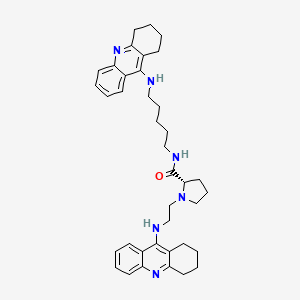
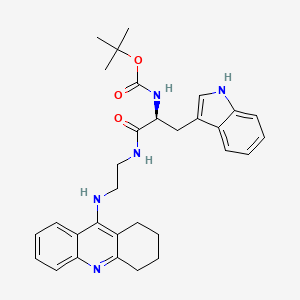
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,6-difluorophenyl)acetate](/img/structure/B10792883.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,5-difluorophenyl)acetate](/img/structure/B10792885.png)

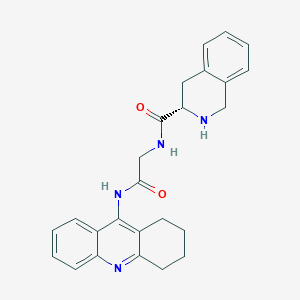
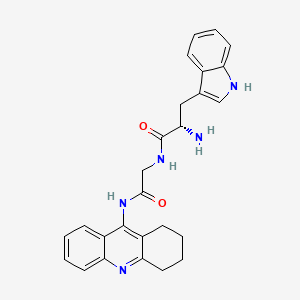
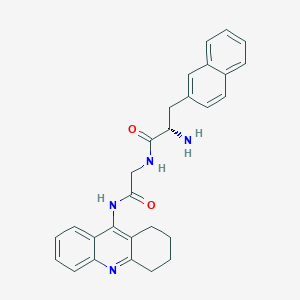
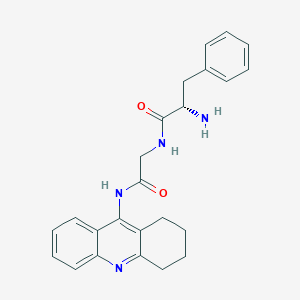
![8,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792927.png)
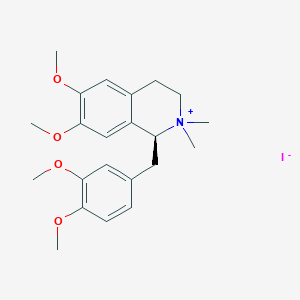
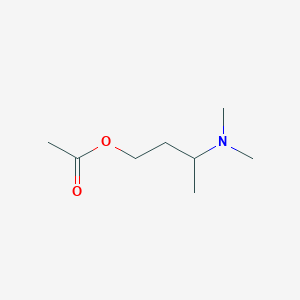
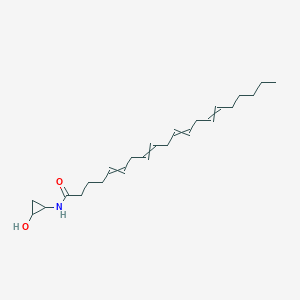
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate](/img/structure/B10792939.png)
